4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Peptidomimetics Drug Design LogP

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 224645-82-3 for the (2S,4R)-trans isomer; CAS 934470-80-1 for the (2S,4S)-cis isomer) is a non-proteinogenic, N-Boc-protected proline analogue bearing an allyl substituent at the pyrrolidine C4 position. This compound serves as a chiral building block for the introduction of conformational constraint and a chemically addressable alkene handle into peptidomimetics and bioactive peptides.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13326191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C
InChIInChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)
InChIKeyCYODNDBPPDGALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: A Conformationally Distinct Boc-Protected Proline Building Block for Precision Peptide Synthesis


4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 224645-82-3 for the (2S,4R)-trans isomer; CAS 934470-80-1 for the (2S,4S)-cis isomer) is a non-proteinogenic, N-Boc-protected proline analogue bearing an allyl substituent at the pyrrolidine C4 position [1]. This compound serves as a chiral building block for the introduction of conformational constraint and a chemically addressable alkene handle into peptidomimetics and bioactive peptides [2]. Its molecular formula is C13H21NO4 (MW 255.31 g/mol), with a computed XLogP3 of 2.2, reflecting enhanced hydrophobicity relative to the unsubstituted Boc-Pro-OH scaffold [1].

Why Generic Boc-Proline Analogs Cannot Replace 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in Structure-Focused Peptide Design


Simple Boc-protected proline (Boc-Pro-OH) lacks the C4-allyl substituent that simultaneously increases hydrophobicity (ΔXLogP3 ≈ +0.7 to +1.2 units estimated) and provides a versatile alkene for late-stage functionalization via cross-metathesis or thiol-ene chemistry [1][3]. Other 4-substituted Boc-prolines (e.g., 4-hydroxy, 4-fluoro) offer different conformational biases and lack the orthogonal reactivity of the terminal alkene. The (2S,4R)-trans versus (2S,4S)-cis stereochemical configuration further modulates ring pucker and amide cis/trans equilibria, meaning that generic substitution with an incorrect diastereomer can alter peptide backbone geometry and biological activity [2].

Quantitative Differentiation Evidence for 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid Versus Closest Analogs


Computed Hydrophobicity (XLogP3) Comparison: 4-Allyl-Boc-Proline vs. Boc-Pro-OH

The target compound exhibits a computed XLogP3 of 2.2 [1], compared to an XLogP3 of approximately 1.0–1.3 for Boc-L-proline (CID 11804). This represents an increase of roughly 0.9–1.2 log units, indicating significantly greater lipophilicity imparted by the 4-allyl substituent.

Peptidomimetics Drug Design LogP Hydrophobicity

Diastereomeric Purity Specification: (2S,4R)-trans Isomer vs. (2S,4S)-cis Isomer

Commercially sourced (2S,4R)-trans-4-allyl-1-Boc-pyrrolidine-2-carboxylic acid (CAS 224645-82-3) is available at ≥97% HPLC purity with defined stereochemistry , whereas the (2S,4S)-cis isomer (CAS 934470-80-1) is typically offered at ≥95% purity . The trans isomer is the thermodynamically favored product from asymmetric hydrogenation and is more commonly employed in peptidomimetic synthesis [1].

Stereochemistry Peptide Synthesis Quality Control Chiral Purity

Orthogonal Reactivity: Terminal Alkene as a Synthetic Handle vs. 4-Hydroxy and 4-Fluoro Analogs

The 4-allyl substituent provides a terminal alkene that enables cross-metathesis with functionalized alkenes in 40–92% yield under microwave conditions [1]. In contrast, Boc-trans-4-hydroxyproline (Boc-Hyp-OH) requires esterification or etherification for analogous diversification, and 4-fluoroproline is inert to such transformations. This orthogonal reactivity is absent in Boc-Pro-OH and most other 4-substituted proline analogs.

Cross-Metathesis Thiol-Ene Chemistry Late-Stage Functionalization Peptide Diversification

Conformational Constraint: 4-Allyl vs. α-Allyl (N-Boc-allylglycine) Substitution Pattern

Substitution at the pyrrolidine C4 position primarily influences ring pucker and trans/cis amide ratios, whereas α-substitution (as in Boc-α-allylproline) directly alters the φ/ψ backbone torsional angles and can destabilize the trans amide conformer [1]. 4-Allyl substitution provides conformational modulation while preserving the proline N–Cα bond geometry, making it a subtler conformational tool compared to α-allyl analogs.

Proline Conformation Ring Puckering Cis-Trans Isomerization Peptide Backbone Geometry

Computed Molecular Descriptors: Rotatable Bonds and Hydrogen Bonding vs. Aromatic 4-Substituted Prolines

The target compound has 5 rotatable bonds (excluding the Boc tert-butyl rotor) and 1 hydrogen bond donor (carboxylic acid OH) [1]. 4-Aryl-substituted Boc-prolines (e.g., 4-phenylproline) typically have 4 rotatable bonds but possess an additional aromatic ring, increasing molecular weight and potentially introducing CYP liabilities. 4-Allyl substitution offers a balance between conformational flexibility and reduced aromatic character, which may be advantageous in fragment-based drug discovery where lower molecular complexity is desired.

Molecular Descriptors Drug-Likeness Physicochemical Properties ADME Prediction

Synthetic Route Efficiency: Divergent Asymmetric Hydrogenation Yields the trans Isomer with High Diastereoselectivity

The Del Valle–Goodman asymmetric hydrogenation strategy yields Boc-protected trans-4-alkylprolines from exocyclic olefin intermediates with excellent diastereoselectivity using Crabtree's catalyst [1]. This method provides direct access to the (2S,4R)-trans diastereomer, which is the stereochemistry found in CAS 224645-82-3. Alternative synthetic routes often yield cis/trans mixtures requiring chromatographic separation, reducing overall yield and increasing cost.

Asymmetric Synthesis Diastereoselectivity Catalytic Hydrogenation Process Chemistry

Recommended Procurement-Driven Application Scenarios for 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid


Peptidomimetic Lead Optimization Requiring Increased Lipophilicity Over Standard Proline

When a peptide lead compound containing Boc-Pro-OH exhibits poor membrane permeability (e.g., PAMPA Pe < 1.0 × 10⁻⁶ cm/s), replacement with the 4-allyl-Boc-proline building block introduces a computed ΔXLogP3 of +0.9 to +1.2 [1], potentially improving passive diffusion without adding aromatic ring systems that may introduce CYP inhibition liabilities.

Library Synthesis of 4-Diversified Proline Analogs via Cross-Metathesis

The terminal alkene of 4-allyl-Boc-proline serves as a substrate for cross-metathesis with diverse functionalized alkenes (yields 40–92% under optimized conditions) [2], enabling parallel synthesis of 4-substituted proline libraries for SAR exploration without resynthesizing the entire peptide scaffold for each analog.

Stereochemically Defined Solid-Phase Peptide Synthesis

Procurement of the (2S,4R)-trans isomer (CAS 224645-82-3, ≥97% HPLC purity) ensures that each peptide chain incorporates a single, defined diastereomer, maintaining backbone conformational homogeneity. This is essential for crystallographic studies and accurate biological activity determination where the cis isomer could produce confounding results.

Fragment-Based Drug Discovery Where Lower Molecular Complexity is Desired

With MW 255.31 and only 5 rotatable bonds, this building block falls within fragment-like physicochemical space. Compared to 4-aryl-Boc-prolines (MW typically >300), it offers a less complex scaffold for fragment growing strategies, with the allyl group providing a synthetic vector for subsequent elaboration [1].

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